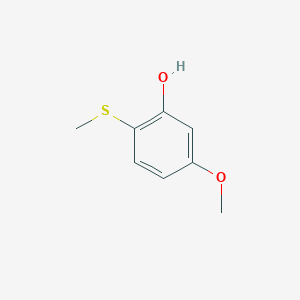

5-Methoxy-2-(methylthio)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10O2S |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

5-methoxy-2-methylsulfanylphenol |

InChI |

InChI=1S/C8H10O2S/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,9H,1-2H3 |

InChI Key |

MXMUDMCNNLOZBI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)SC)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 5 Methoxy 2 Methylthio Phenol

Strategic Approaches to Phenol (B47542) Functionalization

The functionalization of phenols is a cornerstone of organic synthesis, enabling the creation of a diverse array of valuable compounds. The inherent reactivity of the phenol ring, activated by the hydroxyl group, allows for various electrophilic substitution reactions. However, controlling the regioselectivity of these reactions, particularly achieving substitution at the ortho position, presents a significant challenge. rsc.orgacs.orgnih.gov The development of methodologies that offer precise control over the position of incoming functional groups is crucial for the efficient synthesis of target molecules like 5-Methoxy-2-(methylthio)phenol.

Ortho-Formylation Strategies for Methylthiophenol Derivatives

Ortho-formylation of phenols is a key transformation for introducing a formyl group (-CHO) specifically at the position adjacent to the hydroxyl group. orgsyn.org This method is particularly relevant for the synthesis of precursors to this compound. Several methods have been developed to achieve high regioselectivity for ortho-formylation.

One effective method involves the use of paraformaldehyde with magnesium dichloride and triethylamine (B128534) as a base. mdma.ch This system has been shown to provide excellent yields of salicylaldehyde (B1680747) derivatives from various substituted phenols, including those with alkyl and chloro substituents. mdma.ch The reaction is believed to proceed through a phenoxymagnesium chloride intermediate, which directs the formylation to the ortho position. researchgate.net While effective for many substrates, phenols with electron-withdrawing groups may react more slowly and lead to the formation of byproducts. mdma.ch

Another approach utilizes dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄). nih.gov This method also demonstrates a high preference for ortho-formylation due to the coordination between the titanium metal and the phenolic oxygen. nih.gov The reaction conditions are generally mild, and the process is applicable to a range of electron-rich aromatic rings. nih.gov Research has shown that methylthio- and phenylthiophenol derivatives can be formylated in high yields using these types of methods. orgsyn.org

The choice of formylation strategy can be influenced by the specific substituents on the phenol ring. Electron-releasing groups generally enhance the reaction rate, while electron-withdrawing groups can slow it down and may lead to the formation of byproducts such as methoxymethylphenol derivatives if reaction times are prolonged. orgsyn.org

Table 1: Comparison of Ortho-Formylation Methods

| Method | Reagents | Key Features |

| Magnesium Dichloride/Triethylamine | Paraformaldehyde, MgCl₂, Et₃N | High yields for alkyl and chloro-substituted phenols. mdma.ch |

| Titanium Tetrachloride | Dichloromethyl methyl ether, TiCl₄ | High regioselectivity for electron-rich phenols. nih.gov |

Phenolic Ether Formation via Methylthiomethylation

The introduction of a methylthio group can be achieved through various methods, including methylthiomethylation to form a methylthiomethyl (MTM) ether. A practical and catalyst-free method for the preparation of MTM ethers involves the direct reaction of phenols with dimethyl sulfoxide (B87167) (DMSO), which acts as both the solvent and the methylthiomethyl source. rsc.orgrsc.orgresearchgate.net This autocatalytic process proceeds under heating and demonstrates a broad substrate scope with good tolerance for various functional groups. rsc.orgresearchgate.net

The mechanism is proposed to involve the formation of a DMSO enolate. rsc.orgresearchgate.net This method offers a more environmentally friendly alternative to traditional methods that often require base catalysts and reagents like chloromethyl methyl sulfide (B99878). rsc.org

Another common method for forming phenolic ethers is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of a phenol with a strong base to form a phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. wikipedia.org While highly effective for many substrates, this method is generally not suitable for the synthesis of bis-aryl ethers. wikipedia.org For such compounds, the Ullmann condensation, which uses a copper-based catalyst to react an aryl halide with a phenol, is a viable alternative. wikipedia.org Lewis bases, such as amidines, have also been shown to promote the formation of phenolic ethers from the reaction of phenols with alkyl or aryl halides and dialkyl or diaryl sulfates. google.com

Table 2: Methods for Phenolic Ether Formation

| Method | Reagents | Key Features |

| Autocatalytic Methylthiomethylation | Dimethyl sulfoxide (DMSO) | Catalyst-free, broad substrate scope. rsc.orgrsc.orgresearchgate.net |

| Williamson Ether Synthesis | Strong base, Alkyl halide | High-yielding for many phenol ethers. wikipedia.org |

| Ullmann Condensation | Copper-based catalyst, Aryl halide | Suitable for bis-aryl ether synthesis. wikipedia.org |

| Amidine-Promoted Reaction | Amidine, Alkyl/Aryl halide or Dialkyl/Diaryl sulfate | Oxygen stable and regenerable catalyst system. google.com |

Selective Functionalization of Hydroxyl Groups in Methoxy-Substituted Phenols

The selective functionalization of the hydroxyl group in methoxy-substituted phenols is a critical step in many synthetic pathways. The presence of both a hydroxyl and a methoxy (B1213986) group on the aromatic ring influences the reactivity and regioselectivity of further reactions. rsc.org The hydroxyl group is a key functionality that can be targeted for various transformations. nih.gov

Controlling the chemo- and regioselectivity of C–H functionalization in phenols can be challenging due to the competing reactivity of the hydroxyl group and the different nucleophilic sites on the aromatic ring (ortho and para positions). rsc.org Strategies to achieve selectivity often involve the use of directing groups or specific catalysts. rsc.orgnih.gov For instance, the hydroxyl group itself can act as a directing group, facilitating ortho-functionalization through coordination with a metal catalyst. nih.gov

In the context of methoxy-substituted phenols, the interplay between the activating hydroxyl group and the methoxy group must be considered. The methoxy group's position influences the electronic and steric environment of the phenol, thereby affecting the outcome of functionalization reactions. acs.org For example, in anisole (B1667542) (methoxybenzene), the methoxy group directs electrophilic substitution to the ortho and para positions. rsc.org The conversion of phenolic hydroxyl and methoxy groups can be studied using catalysts like zeolites, which reveal distinct reaction mechanisms for each functionality. rsc.org

Synthesis of Related Phenolic Structures Bearing Methoxy and Methylthio Moieties

The synthesis of analogs and related structures provides valuable insights into the chemical space around this compound. These related compounds often serve as precursors or model systems for developing and optimizing synthetic routes.

Routes to 2-Amino-5-methoxyphenol Analogues

2-Amino-5-methoxyphenol and its isomers are important intermediates in organic synthesis. sigmaaldrich.commedchemexpress.comnih.gov The synthesis of these compounds can be approached through various routes, often involving the reduction of a nitro group or the manipulation of other functional groups on the benzene (B151609) ring.

One general approach involves the nitration of a methoxyphenol derivative, followed by reduction of the nitro group to an amino group. The regioselectivity of the nitration step is crucial and is influenced by the directing effects of the hydroxyl and methoxy groups.

Another strategy involves starting with a benzoxazole (B165842) derivative. google.com A substituent at the 5-position of the benzoxazole can undergo nucleophilic substitution, and subsequent ring-opening of the oxazole (B20620) ring yields the desired 2-amino-5-substituted phenol derivative. google.com This method provides a route to introduce various functionalities at the 5-position.

Furthermore, 2-amino-5-halothiazoles can be synthesized from 2-aminothiazoles via a halogenation/nucleophilic substitution protocol, which could potentially be adapted for the synthesis of phenolic analogs. jocpr.com

Synthesis of Schiff Bases from p-Methoxysalicylaldehyde and 2-(Methylthio)anilines

Schiff bases, formed by the condensation reaction of a primary amine with an aldehyde or ketone, are versatile compounds with a wide range of applications. researchgate.netijcrt.org The synthesis of Schiff bases from p-methoxysalicylaldehyde and 2-(methylthio)aniline (B147308) derivatives provides a platform for studying the properties and reactivity of molecules containing both methoxy and methylthio functionalities. ajol.inforesearchgate.net

The synthesis typically involves refluxing the aniline (B41778) and aldehyde derivatives in a suitable solvent like ethanol. ajol.info The resulting Schiff bases can be characterized by various spectroscopic techniques, including NMR, FT-IR, and UV-Vis. ajol.info The presence of the methylthio group and the methoxy group can influence the electronic and structural properties of the resulting Schiff base. ajol.inforesearchgate.net These compounds and their metal complexes are of interest for their potential applications in various fields. researchgate.net

Table 3: Spectroscopic Data for a Representative Schiff Base

| Spectroscopic Technique | Characteristic Data for a Schiff Base from p-Methoxysalicylaldehyde and 2-(Methylthio)aniline ajol.info |

| FT-IR (ν, cm⁻¹) | ~1614 (C=N), ~1289 (C-N), ~715, ~682 (C-S) |

| UV-Vis (λmax, nm) | ~246, ~273, ~359 |

Preparative Methods for Difluorinated Methoxy-Methylthiophenyl Boronic Acids

The synthesis of difluorinated methoxy-methylthiophenyl boronic acids is a critical area of research, providing valuable building blocks for various applications in medicinal chemistry and materials science. These compounds are generally prepared through multi-step synthetic sequences that involve the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. The most common and established method for this transformation is the reaction of an organometallic intermediate, such as an organolithium or Grignard reagent, with a borate (B1201080) ester, followed by hydrolysis.

A general approach to the synthesis of these complex boronic acids begins with a suitably substituted aryl halide. For instance, to prepare a compound such as (2,3-Difluoro-5-methoxy-4-(methylthio)phenyl)boronic acid, a plausible precursor would be a brominated or iodinated analog, like 1-bromo-2,3-difluoro-5-methoxy-4-(methylthio)benzene. This aryl halide can be converted into a highly reactive organometallic species. This is typically achieved either through direct metalation with a strong base like n-butyllithium (n-BuLi) or via the formation of a Grignard reagent by reacting with magnesium metal.

A specific example of a synthetic route for a related compound, 3,5-difluoro-4-methyl phenylboronic acid, involves the use of 1-bromo-3,5-difluorobenzene (B42898) as the starting material. google.com In this process, the aryl bromide is treated with lithium diisopropylamide (LDA) at low temperatures (-78 °C) to generate the corresponding phenyl anion. This anion is then reacted with iodomethane. google.com This methodology highlights a viable pathway for the synthesis of functionalized and fluorinated phenylboronic acids.

The table below outlines a generalized synthetic pathway for the preparation of difluorinated methoxy-methylthiophenyl boronic acids, based on established chemical principles.

Table 1: Generalized Synthetic Pathway for Difluorinated Methoxy-Methylthiophenyl Boronic Acids

| Step | Description | Reagents and Conditions |

|---|---|---|

| 1 | Formation of Organometallic Intermediate | Aryl bromide/iodide, n-Butyllithium in THF at -78°C OR Magnesium turnings in THF |

| 2 | Borylation | Triisopropyl borate, -78°C to room temperature |

| 3 | Hydrolysis | Aqueous acid (e.g., HCl) |

Detailed research findings have led to the identification and characterization of several difluorinated boronic acids containing methoxy and methylthio or methyl groups. While the proprietary nature of commercial chemical synthesis often means that exact, step-by-step preparations are not published, the existence of these compounds confirms the viability of synthetic routes.

The following table lists some examples of relevant difluorinated phenylboronic acid derivatives that have been synthesized.

Table 2: Examples of Synthesized Difluorinated Phenylboronic Acid Derivatives

| Compound Name | Chemical Formula | Reference |

|---|---|---|

| (2,3-Difluoro-5-methoxy-4-(methylthio)phenyl)boronic acid | C₈H₉BF₂O₃S | achemblock.com |

| (3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid | C₈H₉BF₂O₃ | sigmaaldrich.com |

| (2,4-Difluoro-3-(methylthio)phenyl)boronic acid | C₇H₇BF₂O₂S | sigmaaldrich.com |

These examples underscore the accessibility of these complex molecules through modern synthetic organic chemistry. The precise positioning of the fluoro, methoxy, and methylthio groups is achieved through the careful selection of starting materials and reaction conditions.

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Methoxy 2 Methylthio Phenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. High-resolution NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Sensitivities

The ¹H NMR spectrum of 5-Methoxy-2-(methylthio)phenol, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton in the molecule. The aromatic region of the spectrum is of particular interest, showing signals for the three protons on the benzene (B151609) ring. The substitution pattern dictates their chemical shifts and coupling constants. The proton ortho to the hydroxyl group is expected to appear at a different chemical shift compared to the protons meta and para to it, due to the differing electronic effects of the methoxy (B1213986) and methylthio groups. The methoxy (-OCH₃) and methylthio (-SCH₃) groups each exhibit a sharp singlet, with the methoxy protons generally appearing at a slightly higher chemical shift (downfield) than the methylthio protons due to the greater electronegativity of oxygen compared to sulfur. The phenolic proton (-OH) typically presents as a broad singlet, and its chemical shift can be highly variable depending on concentration, temperature, and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H | 6.8 - 7.2 | m |

| -OH | 5.0 - 6.0 | br s |

| -OCH₃ | ~3.8 | s |

| -SCH₃ | ~2.4 | s |

Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary.

Carbon-13 (¹³C) NMR and Attached-Proton Test (APT) Studies

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The aromatic region will show six signals corresponding to the six carbons of the benzene ring. The chemical shifts of these carbons are influenced by the attached functional groups. The carbon bearing the hydroxyl group (C-1) and the carbon with the methoxy group (C-5) are significantly shifted downfield due to the deshielding effect of the oxygen atoms. The carbon attached to the methylthio group (C-2) also experiences a downfield shift. An Attached-Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for distinguishing between different types of carbon atoms. In an APT spectrum, quaternary carbons and CH₂ groups appear as positive signals, while CH and CH₃ groups give negative signals. This allows for the unambiguous assignment of the aromatic CH carbons and the methyl carbons of the methoxy and methylthio groups.

Table 2: Predicted ¹³C NMR Chemical Shifts and APT/DEPT Phase for this compound

| Carbon | Predicted Chemical Shift (ppm) | APT/DEPT Phase |

|---|---|---|

| C-1 (C-OH) | ~155 | Positive (Quaternary) |

| C-2 (C-SCH₃) | ~120 | Positive (Quaternary) |

| C-3 | ~115 | Negative (CH) |

| C-4 | ~125 | Negative (CH) |

| C-5 (C-OCH₃) | ~160 | Positive (Quaternary) |

| C-6 | ~110 | Negative (CH) |

| -OCH₃ | ~56 | Negative (CH₃) |

| -SCH₃ | ~15 | Negative (CH₃) |

Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC) for Structural Confirmation

Two-dimensional (2D) NMR experiments are powerful for confirming the assignments made from 1D NMR spectra. A Correlation Spectroscopy (COSY) experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the coupling network among the aromatic protons, helping to definitively assign their positions on the ring. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with the carbon atom to which it is directly attached. This is invaluable for assigning the signals of the aromatic CH carbons by correlating them with their attached, and already assigned, protons. The HSQC spectrum would also show clear correlations for the methoxy and methylthio groups, linking the proton singlets to their respective carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule and its functional groups.

Fourier-Transform Infrared (FT-IR) Spectral Interpretation

The Fourier-Transform Infrared (FT-IR) spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl groups of the methoxy and methylthio substituents are observed in the 2850-3100 cm⁻¹ region. The C-O stretching of the phenol (B47542) and methoxy group typically appears as strong bands in the 1200-1300 cm⁻¹ range. The C-S stretching vibration of the methylthio group is generally weaker and appears in the 600-800 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H (-OCH₃, -SCH₃) | C-H stretch | 2850-2960 |

| Aromatic C=C | C=C stretch | 1450-1600 |

| C-O (Aryl ether and Phenol) | C-O stretch | 1200-1300 |

| C-S | C-S stretch | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For this compound, the presence of the aromatic ring with its π-electron system and the lone pairs on the oxygen and sulfur atoms gives rise to characteristic absorption bands. Typically, aromatic compounds exhibit two main absorption bands: the E-band (or E₂-band) at shorter wavelengths (around 200-230 nm) and the B-band at longer wavelengths (around 250-290 nm). The presence of the hydroxyl, methoxy, and methylthio substituents, which act as auxochromes, can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity (hyperchromic effect). The specific positions and intensities of the absorption maxima are sensitive to the solvent used for the analysis.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λ_max (nm) |

|---|---|

| π → π* (E-band) | ~220 |

| π → π* (B-band) | ~275 |

Values are estimates and can vary based on the solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) in a mass spectrum would be expected at a mass-to-charge ratio (m/z) of 170.

However, a detailed analysis of the fragmentation of this compound is not available in the reviewed literature. Typically, phenols undergo characteristic fragmentation pathways, including the loss of the functional groups attached to the aromatic ring. For this particular compound, one might hypothesize potential fragmentation patterns, such as the loss of a methyl group (-CH₃, m/z 155), a methoxy group (-OCH₃, m/z 139), or a methylthio group (-SCH₃, m/z 123). Further fragmentation could involve the loss of carbon monoxide (CO) from the phenolic ring, a common fragmentation for phenols.

Without experimental data, a definitive fragmentation table cannot be constructed.

X-ray Diffraction Crystallography for Solid-State Structure Determination

A search for the crystal structure of this compound did not yield any specific results. While crystallographic data for derivatives of structurally similar phenols have been reported, this information cannot be directly extrapolated to the target compound. ucla.edu The arrangement of molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding from the phenolic hydroxyl group and dipole-dipole interactions, would be unique to this compound.

Therefore, a data table detailing the crystallographic parameters for this compound cannot be provided at this time.

Theoretical and Computational Chemistry Investigations of 5 Methoxy 2 Methylthio Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Methoxy-2-(methylthio)phenol, DFT calculations reveal critical details about its geometry, orbital energies, and reactivity descriptors.

Geometry Optimization and Molecular Conformation

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The structure consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group, a methoxy (B1213986) (-OCH3) group, and a methylthio (-SCH3) group. The orientation of these functional groups is crucial. The hydroxyl and methylthio groups are positioned ortho to each other, while the methoxy group is in the meta position relative to the methylthio group. The planarity of the molecule is a key feature. Studies on similar ortho-hydroxy Schiff bases have shown that the planarity can influence physical properties. For instance, in related molecules like (E)-5-Methoxy-2-(o-tolyliminomethyl)phenol, the molecule is not perfectly planar, which is associated with photochromic features. researchgate.net The enol-imine tautomeric form is often stabilized by a strong intramolecular hydrogen bond between the hydroxyl oxygen and the nitrogen atom. researchgate.net In this compound, a similar intramolecular hydrogen bond can be expected between the hydrogen of the hydroxyl group and the sulfur atom of the methylthio group, influencing its conformation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Band Gaps

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO is directly related to the ionization potential, indicating the tendency to donate electrons, whereas the LUMO's energy relates to the electron affinity, showing the ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.com For phenolic compounds, these orbitals are crucial in determining antioxidant activity, as the ability to donate an electron (related to HOMO energy) is a key mechanism of radical scavenging. nih.govresearchgate.net DFT calculations allow for the visualization and energy calculation of these orbitals.

Table 1: Illustrative HOMO-LUMO Energies and Energy Gaps for Phenolic Compounds This table presents representative data for related phenolic compounds to illustrate the typical values obtained through DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenol (B47542) | -6.01 | -0.75 | 5.26 |

| Guaiacol | -5.78 | -0.69 | 5.09 |

| Thiophenol | -5.89 | -1.12 | 4.77 |

| Temozolomide (in gas phase) | - | - | 4.40 aimspress.com |

Data is illustrative and based on general values for related compounds.

Quantum Chemical Descriptors for Reactivity and Properties

Beyond HOMO-LUMO analysis, DFT can compute a range of quantum chemical descriptors that predict the reactivity and physical properties of this compound. These descriptors provide a quantitative basis for understanding its chemical behavior.

Polarizability: This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. It is important for understanding non-covalent interactions.

Hardness and Softness: Chemical hardness (η) and softness (S) are derived from the HOMO-LUMO energies. Hardness is a measure of resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap indicates a soft molecule.

Electronegativity (χ): This descriptor measures the power of a molecule to attract electrons.

Studies on analogous phenols and thiophenols have successfully used these descriptors to correlate with experimental observations. nih.govresearchgate.net

Table 2: Calculated Quantum Chemical Descriptors for a Representative Phenol Analogue This table shows example data for a related compound to illustrate the output of DFT calculations.

| Descriptor | Value |

|---|---|

| Dipole Moment (Debye) | 1.218 nih.gov |

| Polarizability (ų) | 37.56 nih.gov |

| Chemical Hardness (η) | 2.63 eV |

| Chemical Softness (S) | 0.38 eV⁻¹ |

Values are illustrative and based on representative data from related compounds. nih.gov

Bond Dissociation Energies (BDE) and Ionization Potentials (IP) in Relation to Antioxidant Activity

The antioxidant potential of phenolic compounds is often linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.net DFT calculations are instrumental in quantifying this potential through BDE and IP.

Bond Dissociation Energy (BDE): The BDE of the O-H bond in the phenolic hydroxyl group is the energy required to break this bond homolytically. A lower O-H BDE indicates that the hydrogen atom can be more easily donated, which is a primary mechanism for antioxidant activity (Hydrogen Atom Transfer, HAT). researchgate.net The presence of electron-donating groups like methoxy and methylthio on the phenol ring is expected to lower the O-H BDE, enhancing antioxidant capacity.

Ionization Potential (IP): The IP is the energy required to remove an electron from the molecule. A lower IP facilitates electron donation to free radicals (Single Electron Transfer, SET mechanism). researchgate.net

Comparative studies on phenols and thiophenols show that lower BDE values often correlate with higher radical scavenging activity. nih.govresearchgate.net For guaiacol, a related methoxyphenol, the O-H bond dissociation energy is lower than the C-O bonds, indicating its role in antioxidant reactions. researchgate.net

Molecular Dynamics (MD) Simulations and Conformational Analysis

While DFT provides a static picture of the molecule at its minimum energy, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the observation of the molecule's dynamic behavior. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms over time using classical mechanics.

This technique is invaluable for:

Conformational Analysis: Observing how the molecule flexes, rotates, and changes its shape over time. This is particularly useful for understanding the flexibility of the methoxy and methylthio side chains.

Solvation Effects: Studying how the molecule interacts with solvent molecules, forming hydrogen bonds and other non-covalent interactions.

Stability: Assessing the stability of different conformations and intramolecular interactions, such as the hydrogen bond between the -OH and -SCH3 groups, at physiological temperatures.

For example, MD simulations performed on 5-methoxypsoralen, a related compound, were used to confirm its potential to act as an antisickling agent by analyzing its stability when bound to deoxyhemoglobin. researchgate.net

In Silico Docking Studies for Molecular Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with the binding site of a protein or enzyme.

The process involves:

Obtaining the 3D structures of both the ligand (this compound) and the target protein.

Using a docking algorithm to sample a large number of possible binding poses of the ligand within the protein's active site.

Scoring these poses based on a function that estimates the binding affinity (e.g., in kcal/mol). A lower docking score typically indicates a more favorable binding interaction. japsonline.com

Docking studies could reveal potential biological targets for this compound by identifying proteins with which it forms stable complexes. The analysis of the best docking pose can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues in the protein's binding pocket. nih.gov For instance, docking studies on phenolic compounds have identified their potential to inhibit enzymes like the SARS-CoV-2 main protease by interacting with critical residues such as Cys145 and Glu166. nih.gov

Chemical Reactivity and Transformation Pathways of 5 Methoxy 2 Methylthio Phenol

Oxidation Reactions and Derivative Formation

The presence of both a phenol (B47542) and a thioether (methylthio) group makes the compound susceptible to oxidation at two different sites, leading to distinct classes of derivatives.

Sulfoxide (B87167) Formation from Methylthio Groups (e.g., Methylsulfinylphenol Derivatives)

The sulfur atom in the methylthio group is readily oxidized to form a sulfoxide. This transformation is a common and often highly selective reaction in organic synthesis. A variety of oxidizing agents can achieve this conversion under mild conditions, which helps to avoid over-oxidation to the corresponding sulfone or unwanted reactions on the sensitive phenolic ring. organic-chemistry.org The reaction converts the methylthio group into a methylsulfinyl group, yielding 5-Methoxy-2-(methylsulfinyl)phenol derivatives.

This oxidation is significant as it introduces a chiral center at the sulfur atom and changes the electronic properties of the substituent from electron-donating to electron-withdrawing. Mild and efficient methods for this transformation often utilize reagents that are compatible with other functional groups like hydroxyls and methoxy (B1213986) groups. organic-chemistry.org

Table 1: Common Reagents for Sulfide (B99878) to Sulfoxide Oxidation

| Oxidizing Agent | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Catalyzed by reagents like Sc(OTf)₃ or Tantalum Carbide | Good for mono-oxidation | organic-chemistry.org |

| tert-Butyl Hydroperoxide (t-BuOOH) | Catalyzed by Methanesulfonic Acid | Effective in an oxidative thiol-ene reaction context | organic-chemistry.org |

| Hypervalent Iodine Reagents | Room temperature, environmentally friendly | Excellent yields and chemoselectivity | organic-chemistry.org |

Phenolic Oxidation to Quinone Derivatives

Phenols can be oxidized to quinones, and 5-Methoxy-2-(methylthio)phenol is susceptible to this transformation. libretexts.org The oxidation of phenols often proceeds through a one-electron oxidation of the corresponding phenolate (B1203915) anion to generate a phenoxy radical. researchgate.net This radical can then react further to form a quinone. Depending on the oxidant and reaction conditions, the reaction can yield p-benzoquinones or o-benzoquinones. libretexts.orgresearchgate.net

For this compound, oxidation would likely lead to a substituted p-benzoquinone, as the para position relative to the hydroxyl group is unsubstituted. However, strong oxidizing conditions can sometimes lead to the cleavage of substituents like methoxy groups. ucsb.edursc.org The oxidation of phenols can be achieved using a range of reagents, from classic metal-based oxidants to more modern catalytic systems. researchgate.netucsb.edu

Table 2: Selected Reagents for Phenolic Oxidation to Quinones

| Oxidizing Agent | Description | Typical Products | Reference |

|---|---|---|---|

| Chromic Acid (from K₂Cr₂O₇ or CrO₃) | A powerful, classic oxidant used in acidic conditions. | Quinones; can cleave acid-labile groups. | libretexts.orgucsb.edu |

| Salcomine-[Co(II)] / O₂ | A catalytic system using molecular oxygen as the oxidant. | Generally forms p-benzoquinones from mono-phenols. | researchgate.net |

| Fremy's Salt | A milder oxidant, useful for preparing quinones from dihydroxybenzenes. | Quinones. | libretexts.org |

Nucleophilic and Electrophilic Substitution Reactions on the Phenolic Ring

The aromatic ring of this compound is electron-rich, making it highly susceptible to electrophilic substitution. byjus.com Nucleophilic substitution is less common but can occur under specific conditions.

Electrophilic Aromatic Substitution

The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating, ortho-, para-directing groups. msu.edubyjus.com The methylthio (-SCH₃) group is also an ortho-, para-director but is less activating than the methoxy group. In this compound, the substituents are located at positions 1, 2, and 5. The positions ortho and para to the strongly activating hydroxyl group are C2 (occupied), C6, and C4. The positions ortho and para to the methoxy group are C4 and C6. The positions ortho and para to the methylthio group are C1 (occupied), C3, and C5 (occupied). The combined directing effects of the -OH and -OCH₃ groups strongly activate positions 4 and 6 for electrophilic attack.

Common electrophilic substitution reactions include:

Halogenation: Phenols are so reactive that they can be halogenated (e.g., with bromine water) without a Lewis acid catalyst, often leading to polysubstitution. byjus.commlsu.ac.in To achieve mono-substitution, milder conditions and less polar solvents are used. mlsu.ac.in

Nitration: Reaction with dilute nitric acid can introduce a nitro group, typically at the ortho and para positions relative to the hydroxyl group. byjus.com

Sulfonation: The reaction with sulfuric acid can be temperature-dependent, favoring the ortho-isomer at lower temperatures and the para-isomer at higher temperatures. mlsu.ac.in

Friedel-Crafts Reactions: Phenols undergo Friedel-Crafts alkylation and acylation, introducing alkyl or acyl groups onto the activated ring. mlsu.ac.inlibretexts.org

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on a phenol ring is generally difficult unless the ring is activated by potent electron-withdrawing groups (like -NO₂), which are absent in this molecule. libretexts.orgnih.gov Therefore, direct displacement of a hydrogen atom or one of the existing groups by a nucleophile is not a favorable pathway under standard conditions. However, displacement of a methoxy group from an aromatic ring can be achieved under specific, forceful conditions, for instance, using sodium hydride with an amine nucleophile. nih.gov Such a reaction on this compound remains a theoretical possibility rather than a common transformation.

Reduction Reactions of Functional Groups

The functional groups on this compound itself (hydroxyl, methoxy, methylthio) are generally not subject to reduction under standard conditions. However, the derivatives formed from its oxidation reactions can be readily reduced.

Reduction of Sulfoxides: If the methylthio group is oxidized to a methylsulfinyl group (a sulfoxide), this transformation is reversible. Sulfoxides can be deoxygenated and reduced back to the corresponding sulfide using various reducing agents. organic-chemistry.org

Reduction of Quinones: Quinones, formed from the oxidation of the phenol ring, are easily reduced back to their corresponding dihydroxybenzene (hydroquinone) forms. libretexts.org This redox relationship is a key feature of quinone chemistry.

Derivatization Reactions for Specific Applications

To modify its properties for use as an intermediate in pharmaceuticals or agrochemicals, this compound can undergo various derivatization reactions, primarily at the highly reactive phenolic hydroxyl group. lookchem.com

Etherification: The phenolic hydroxyl can be deprotonated with a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can react with alkyl halides (Williamson ether synthesis) to form ethers.

Esterification: The phenol can react with acyl chlorides or acid anhydrides to form phenyl esters. This is often done in the presence of a base like pyridine.

Demethylation: The methoxy group can be cleaved to yield a hydroxyl group, a process known as demethylation. mdpi.com Reagents like boron tribromide (BBr₃) are effective for this transformation, which would convert the starting material into a dihydroxymethylthiobenzene derivative. mdpi.com

These derivatization reactions are crucial for creating a library of related compounds for further study and application.

Table 3: Common Derivatization Reactions for this compound

| Reaction Type | Reagents | Functional Group Targeted | Product Type |

|---|---|---|---|

| Etherification | Base (e.g., NaH, K₂CO₃), Alkyl Halide (R-X) | Phenolic -OH | Alkoxy Ether |

| Esterification | Acyl Halide (RCOCl), Anhydride ((RCO)₂O) | Phenolic -OH | Phenyl Ester |

Structure Activity Relationship Sar Studies Involving 5 Methoxy 2 Methylthio Phenol

Influence of Methoxy (B1213986) and Methylthio Substitutions on Molecular Activity

The molecular activity of 5-Methoxy-2-(methylthio)phenol is significantly influenced by the electronic and positional effects of its methoxy and methylthio substituents. The methoxy group (-OCH₃), an electron-donating group, can increase the electron density of the benzene (B151609) ring through resonance, which can, in turn, affect the reactivity of the phenolic hydroxyl group. For instance, in related phenolic compounds, the presence of a methoxy group has been shown to lower the dissociation energy of the phenolic hydroxyl group, making it more susceptible to attack by electrophilic reagents. nih.govmdpi.com This enhanced reactivity can be crucial for mechanisms like antioxidant activity, where the donation of a hydrogen atom from the hydroxyl group is a key step. nih.gov

The position of the methoxy group relative to the hydroxyl group is also important. In this compound, the methoxy group is in the meta position to the hydroxyl group. Studies on other phenolic compounds have indicated that meta-positioned methoxy groups may not affect activity as significantly as those in ortho or para positions, which can have a more direct resonance effect. nih.govmdpi.com

The methylthio group (-SCH₃) at the ortho position relative to the hydroxyl group introduces both electronic and steric factors. While not as strongly electron-donating as the methoxy group, the methylthio group can still influence the electron distribution within the ring. Its presence at the ortho position can also create steric hindrance, which may affect the ability of the phenolic hydroxyl group to interact with certain enzymes or receptors. In some contexts, ortho substitutions have been observed to decrease activity due to these steric effects. nih.govmdpi.com

Electronic and Steric Effects of Substituents on Biological Potency

The biological potency of this compound is a direct consequence of the electronic and steric properties of its substituents. The methoxy group at the 5-position primarily exerts an electronic effect. As an electron-donating group, it increases the electron density on the aromatic ring, which can enhance the molecule's ability to participate in reactions that involve electrophilic attack or stabilization of cationic intermediates. nih.gov This electron-donating character can also influence the acidity of the phenolic proton, which is a key determinant in many biological processes, including antioxidant and anti-inflammatory activities.

The methylthio group at the 2-position introduces both electronic and steric effects. Electronically, the sulfur atom can participate in resonance, though its effect is generally less pronounced than that of the oxygen in the methoxy group. The most significant contribution of the ortho-methylthio group is likely its steric bulk. This steric hindrance can modulate the molecule's interaction with biological targets in several ways:

It can restrict the rotation of the hydroxyl group, influencing its orientation for optimal binding.

It may prevent the molecule from fitting into the active site of certain enzymes, thereby reducing its inhibitory potential.

Conversely, the steric bulk might promote a specific conformation that is favorable for binding to a different target.

In studies of similar compounds, ortho substitutions have been shown to lead to a reduction in activity, potentially due to such steric or coordination effects. nih.govmdpi.com The combination of the meta-methoxy group's electronic influence and the ortho-methylthio group's steric and electronic properties results in a finely tuned biological potency for this compound.

Correlations between Quantum Chemical Parameters and Observed Activity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the relationship between the molecular structure of a compound and its biological activity. nih.govmdpi.com For this compound, several quantum chemical parameters can be calculated to predict its reactivity and potential biological effects.

Key parameters include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the molecule's ability to donate electrons, a crucial aspect of antioxidant activity. A higher HOMO energy suggests a greater electron-donating capacity. The LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a critical parameter for predicting antioxidant activity through the hydrogen atom transfer (HAT) mechanism. nih.gov A lower BDE indicates that the hydrogen atom can be more easily donated to neutralize free radicals. The electron-donating methoxy group is expected to lower this BDE. nih.govmdpi.com

Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for understanding how the molecule will interact with biological macromolecules.

Atomic Charges: Calculating the partial charges on each atom can provide further insight into the reactivity of different sites within the molecule.

Mechanistic Insights into the Biological Activities of 5 Methoxy 2 Methylthio Phenol

Antioxidant Mechanisms

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. This reactivity can proceed through several distinct pathways, the prevalence of which is influenced by the specific molecular structure of the phenol (B47542) and the surrounding environment.

Hydrogen Atom Transfer (HAT) Pathways

The Hydrogen Atom Transfer (HAT) mechanism is a direct, one-step process where the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby quenching the radical's reactivity. The efficiency of this pathway is largely determined by the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates easier hydrogen atom donation. For substituted phenols, the nature and position of the substituents on the aromatic ring significantly influence the BDE. Electron-donating groups, such as methoxy (B1213986) (-OCH3) and methylthio (-SCH3), are generally expected to decrease the BDE, thus enhancing the rate of hydrogen atom transfer.

Single-Electron Transfer Followed by Proton Transfer (SET-PT)

In the Single-Electron Transfer followed by Proton Transfer (SET-PT) mechanism, the phenolic compound first transfers an electron to the free radical, forming a phenol radical cation and an anion from the radical. This is followed by the transfer of a proton from the radical cation to the anion. The feasibility of this two-step process is governed by the ionization potential (IP) of the phenol. Substituents that can stabilize the resulting radical cation, such as the electron-donating methoxy and methylthio groups, are anticipated to lower the ionization potential and favor the SET-PT pathway.

Sequential Proton-Loss Electron Transfer (SPLET)

The Sequential Proton-Loss Electron Transfer (SPLET) mechanism is particularly relevant in polar solvents. It involves the initial deprotonation of the phenolic hydroxyl group to form a phenoxide anion. This is followed by the transfer of an electron from the phenoxide anion to the free radical. The first step is governed by the proton affinity (PA) of the phenoxide anion, while the second step is dependent on the electron transfer enthalpy (ETE). The presence of electron-donating groups is expected to influence these thermodynamic parameters, thereby affecting the kinetics of the SPLET mechanism.

Peroxyl Radical Trapping Mechanisms

Peroxyl radicals are a critical class of reactive oxygen species involved in lipid peroxidation. Phenolic antioxidants can effectively trap these radicals, primarily through the HAT mechanism. The resulting phenoxyl radical is typically less reactive and can be stabilized by resonance. The substituents on the phenolic ring play a crucial role in modulating the reactivity of the phenol towards peroxyl radicals and in stabilizing the subsequent phenoxyl radical.

Enzyme Inhibition Mechanisms

Phenolic compounds are known to inhibit a variety of enzymes through different mechanisms, often involving interactions with the enzyme's active site.

Binding to Active Sites of Enzymes

The inhibition of enzymes by phenolic compounds can occur through the formation of a complex with the enzyme, often by binding to its active site. This binding can be reversible or irreversible and can prevent the natural substrate from accessing the active site. The specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the phenolic inhibitor and the amino acid residues within the active site determine the strength and specificity of the inhibition. The methoxy and methylthio groups of a compound like 5-Methoxy-2-(methylthio)phenol would be expected to participate in such interactions, influencing its potential as an enzyme inhibitor. However, without specific experimental data, the nature and extent of these interactions remain speculative.

Modulation of Enzyme Activity

There is no available research data on the modulation of enzyme activity by this compound. Therefore, no information can be provided on specific enzymes it may inhibit or activate, its mechanism of action, or any associated kinetic parameters.

Signaling Pathway Modulation (e.g., NF-κB, MAPK, Histone Acetylation)

Similarly, the scientific literature lacks any studies concerning the impact of this compound on cellular signaling pathways. There is no information regarding its potential to modulate the NF-κB, MAPK, or histone acetylation pathways. Consequently, no detailed research findings or data tables can be presented on this topic.

Environmental Fate and Degradation Pathways of 5 Methoxy 2 Methylthio Phenol

Biodegradation Studies

Biodegradation is a key process in the removal of organic pollutants from the environment, mediated by a diverse range of microorganisms. The susceptibility of a substituted phenol (B47542) to microbial attack is highly dependent on the nature, number, and position of the substituents on the aromatic ring.

The microbial degradation of aromatic compounds like phenols typically proceeds through a series of enzymatic reactions that ultimately break down the aromatic ring. A common and well-studied mechanism is the meta-cleavage pathway . nih.govnih.govontosight.ai This pathway is one of the major routes for the degradation of aromatic compounds in various bacteria. nih.gov

The initial step in the degradation of phenolic compounds often involves hydroxylation to form a catechol or a substituted catechol. researchgate.netnih.gov In the case of 5-Methoxy-2-(methylthio)phenol, it is plausible that microbial enzymes would first convert it to a dihydroxy intermediate. The presence of a methoxy (B1213986) group suggests that an initial O-demethylation reaction, catalyzed by enzymes like monooxygenases, could occur to form a hydroxyl group, a critical step for preparing aromatic compounds for ring cleavage. port.ac.uk

Once a catechol-like intermediate is formed, ring fission is facilitated by dioxygenase enzymes. researchgate.net In the meta-cleavage pathway, catechol 2,3-dioxygenase cleaves the bond adjacent to the two hydroxyl groups (extradiol fission). nih.govresearchgate.net This results in the formation of a yellow-colored ring-cleavage product, 2-hydroxymuconic semialdehyde (or a substituted derivative). ontosight.ai Subsequent enzymatic reactions further break down this intermediate into smaller molecules that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water. nih.gov

The specific degradation pathway for this compound would likely involve the formation of a substituted catechol, which would then be a substrate for ring-cleavage enzymes. The position of the substituents (methoxy and methylthio groups) would influence which specific variant of the meta-cleavage pathway is utilized. For instance, the hydrolase-based variant of the meta-cleavage pathway is preferred for 3-substituted catechols, while the dehydrogenase-based route is favored for non-substituted and 4-substituted catechols. nih.gov The presence of the sulfur-containing methylthio group might also influence the degradation pathway, potentially involving oxidation of the sulfur atom. nih.gov

Table 1: Key Enzymes and Intermediates in the Meta-Cleavage Pathway of Phenolic Compounds

| Step | Enzyme | Substrate | Product |

| Initial Hydroxylation | Phenol Hydroxylase / Monooxygenase | Phenol / Substituted Phenol | Catechol / Substituted Catechol |

| Ring Cleavage | Catechol 2,3-Dioxygenase | Catechol / Substituted Catechol | 2-Hydroxymuconic Semialdehyde |

| Further Degradation | Hydrolases / Dehydrogenases | 2-Hydroxymuconic Semialdehyde | Pyruvate, Acetaldehyde, etc. |

This table provides a generalized overview of the meta-cleavage pathway. The specific enzymes and intermediates for this compound may vary.

The rate of biodegradation of phenolic compounds is significantly influenced by various environmental factors. These factors can affect microbial growth, enzyme activity, and the bioavailability of the compound.

Temperature: Microbial activity generally increases with temperature up to an optimum, beyond which it declines. The optimal temperature for the degradation of phenolic compounds by many bacteria, such as Pseudomonas fluorescens, is often around 37°C. nih.gov

pH: The pH of the environment affects both the ionization state of the phenolic compound and the activity of microbial enzymes. A neutral or near-neutral pH is often optimal for the degradation of many phenolic compounds. nih.gov

Nutrient Availability: The presence of other carbon and nitrogen sources can influence the rate of phenol degradation. In some cases, the presence of an easily metabolizable carbon source like glucose can decrease the specific biodegradation rate of a phenolic compound due to competition for resources like oxygen. researchgate.net Conversely, the addition of certain nutrients can sometimes enhance degradation.

Concentration of the Compound: High concentrations of phenolic compounds can be inhibitory or toxic to microorganisms, leading to a decrease in degradation rates. nih.govnih.gov For example, Pseudomonas fluorescens PU1 showed complete degradation of phenol up to 1000 ppm, but at 1200 ppm, the removal rate dropped significantly. nih.gov

Presence of Other Pollutants: The presence of co-contaminants such as heavy metals or other organic pollutants can complicate the biodegradation of phenolic compounds. nih.gov

Oxygen Availability: Aerobic degradation is generally faster and more complete than anaerobic degradation. The presence of oxygen is crucial for the function of dioxygenases involved in ring cleavage. kegg.jp

Table 2: Influence of Environmental Factors on the Biodegradation of Phenolic Compounds

| Factor | Influence on Degradation Rate | Example/Observation |

| Temperature | Increases up to an optimum | Optimal degradation by Pseudomonas fluorescens at 37°C. nih.gov |

| pH | Optimal range, often near neutral | Optimal degradation of many phenols occurs around pH 7. academicjournals.org |

| Substrate Concentration | Can be inhibitory at high levels | Pseudomonas fluorescens shows reduced degradation of phenol at concentrations above 1000 ppm. nih.gov |

| Co-substrates | Can enhance or inhibit degradation | Presence of glucose can decrease the specific biodegradation rate of some phenols. researchgate.net |

| Oxygen | Essential for aerobic degradation | Aerobic pathways involving dioxygenases are highly efficient. kegg.jp |

This table summarizes general trends observed for phenolic compounds. The specific effects on this compound may differ.

Photolytic Degradation Mechanisms in Aquatic Environments

Photolytic degradation, or photodegradation, is another significant pathway for the transformation of chemical compounds in the environment, particularly in aquatic systems. This process involves the breakdown of molecules by light, primarily ultraviolet (UV) radiation from the sun.

The photolytic degradation of phenolic compounds can occur through two main mechanisms:

Direct Photolysis: The compound itself absorbs light energy, leading to its excitation and subsequent chemical transformation. Aromatic compounds with conjugated systems, like phenols, can absorb UV light. acs.org

Indirect Photolysis (Photosensitization): Other substances in the water, known as photosensitizers (e.g., humic acids, nitrate), absorb light energy and then transfer it to the target compound or generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These ROS are highly reactive and can oxidize and degrade organic pollutants. acs.org

For substituted phenols, the rate and products of photodegradation are influenced by the substituents on the aromatic ring. The presence of a sulfur atom in the methylthio group of this compound could make it susceptible to photooxidation. Studies on sulfur-containing polycyclic aromatic compounds have shown that photooxidation can lead to the oxidation of alkyl side chains and the opening of the aromatic ring. nih.gov The main products are often acidic compounds. nih.gov It is also possible that the sulfur atom itself could be oxidized to form sulfoxides or sulfones, although this is more common in microbial oxidation. acs.org

Table 3: Potential Photodegradation Reactions for Substituted Phenols

| Reaction Type | Description | Potential Products |

| Direct Photolysis | Absorption of UV light by the phenol derivative | Ring-opened products, smaller organic acids |

| Indirect Photolysis | Reaction with photochemically generated reactive oxygen species (e.g., •OH) | Hydroxylated derivatives, ring cleavage products |

| Side-chain Oxidation | Oxidation of the alkyl or substituted alkyl groups | Aldehydes, carboxylic acids |

| Sulfur Oxidation | Oxidation of the sulfur atom in the methylthio group | Sulfoxides, sulfones |

This table outlines potential photodegradation pathways. The actual products for this compound would need to be determined through specific experimental studies.

Advanced Analytical Methodologies for 5 Methoxy 2 Methylthio Phenol

Chromatographic Method Development and Validation

Chromatographic techniques are central to the separation and analysis of 5-Methoxy-2-(methylthio)phenol from complex mixtures. The development and validation of robust chromatographic methods are critical for ensuring accurate and reliable results.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed technique for the analysis of phenolic compounds. embrapa.br The separation in RP-HPLC is based on the hydrophobic interactions between the analyte and a nonpolar stationary phase, with a polar mobile phase facilitating elution. For this compound, a C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of phenolic compounds. embrapa.brresearchgate.net

Method development for this compound would involve the optimization of the mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous phase, often with a buffer to control pH. sielc.comsielc.com The pH of the mobile phase is a critical parameter as it influences the ionization state of the phenolic hydroxyl group, thereby affecting retention time. Acidifying the mobile phase, for instance with formic or phosphoric acid, can suppress the ionization of the phenol (B47542), leading to increased retention on the nonpolar stationary phase. sielc.comnih.gov

A gradient elution, where the proportion of the organic solvent is increased over time, is often preferred for analyzing samples containing multiple compounds with varying polarities, ensuring efficient separation and reasonable analysis times. embrapa.br Validation of the developed RP-HPLC method would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Proposed RP-HPLC Method Parameters for this compound Analysis

| Parameter | Proposed Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for phenolic compound separation, providing good hydrophobic interaction. researchgate.net |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid controls pH to suppress phenol ionization, enhancing retention and peak shape. sielc.com |

| Elution | Gradient | Allows for the separation of compounds with a range of polarities that may be present in a sample. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. researchgate.net |

| Detection | UV at 274 nm | Phenolic compounds exhibit UV absorbance, with this wavelength often providing good sensitivity. epa.gov |

| Column Temperature | 30-40 °C | Maintaining a constant temperature ensures reproducible retention times. nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC)

For highly polar compounds that show poor retention in RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative. researchgate.netphenomenex.com HILIC utilizes a polar stationary phase (e.g., silica, diol, or amide-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. phenomenex.combiotage.com A thin aqueous layer is formed on the stationary phase, and partitioning of the polar analyte between this layer and the bulk mobile phase is the primary retention mechanism. Given the polar nature of the hydroxyl and methoxy (B1213986) groups in this compound, HILIC could offer enhanced retention compared to RP-HPLC, particularly if the compound is present in a highly aqueous sample matrix.

Supercritical Fluid Chromatography (SFC) is another powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. mdpi.comwikipedia.org SFC is considered a type of normal-phase chromatography and is particularly well-suited for the analysis of thermally labile and chiral compounds. The addition of a polar co-solvent, such as methanol, is common to modify the mobile phase strength and improve the elution of polar analytes like phenols. mdpi.com The low viscosity and high diffusivity of supercritical fluids can lead to faster separations and higher efficiency compared to HPLC. mdpi.com For this compound, SFC could be advantageous, potentially offering rapid analysis times and unique selectivity.

Table 2: Conceptual HILIC and SFC Method Parameters for this compound

| Technique | Parameter | Proposed Condition | Rationale |

| HILIC | Stationary Phase | Amide or Diol column | These phases provide good retention for polar compounds like phenols. phenomenex.com |

| Mobile Phase | A: AcetonitrileB: Aqueous buffer (e.g., Ammonium Acetate) | High organic content is characteristic of HILIC, and a buffer helps to control the ionization of the analyte. researchgate.net | |

| Elution | Isocratic or Gradient | Dependent on the complexity of the sample matrix. | |

| SFC | Stationary Phase | Silica or 2-Picolylamine column | These are common stationary phases in SFC suitable for polar analytes. mdpi.com |

| Mobile Phase | A: Supercritical CO₂B: Methanol with additive (e.g., formic acid) | Methanol acts as a polar modifier to elute the phenolic compound, and an acid additive can improve peak shape. mdpi.com | |

| Detection | UV or Mass Spectrometry | UV is a common detector, and MS provides structural information. acs.orgnih.gov |

Mass Spectrometry (MS) Coupled Techniques (e.g., LC-MS, UPLC-MS) for Detection and Quantification

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the detection and quantification of phenolic compounds. mdpi.com Ultra-High-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns (sub-2 µm), offers faster analysis times and improved resolution compared to conventional HPLC. oup.comwaters.com When coupled with a mass spectrometer (UPLC-MS), it becomes a powerful tool for analyzing complex samples. oup.comoup.com

For the analysis of this compound, an LC-MS system would typically employ an electrospray ionization (ESI) source, which is well-suited for polar and ionizable compounds. The analysis can be performed in either positive or negative ion mode, depending on which provides a better signal for the target analyte. For phenols, negative ion mode is often preferred due to the deprotonation of the hydroxyl group.

Tandem mass spectrometry (MS/MS) further enhances selectivity and is invaluable for structural elucidation and confident quantification in complex matrices. In an MS/MS experiment, a specific precursor ion (the molecular ion or a characteristic fragment of this compound) is selected and fragmented, and the resulting product ions are detected. This technique, often referred to as Multiple Reaction Monitoring (MRM) in quantitative studies, significantly reduces background noise and improves the signal-to-noise ratio. mdpi.com

Table 3: Illustrative LC-MS/MS Parameters for the Quantification of this compound

| Parameter | Proposed Setting | Rationale |

| Chromatography | UPLC with a C18 column | Provides rapid and high-resolution separation. oup.comwaters.com |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | ESI is suitable for polar compounds, and negative mode is often optimal for phenols. oup.com |

| MS Analysis | Tandem Mass Spectrometry (MS/MS) | Offers high selectivity and sensitivity for quantification. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Ideal for quantitative analysis in complex matrices by monitoring specific precursor-to-product ion transitions. mdpi.com |

| Precursor Ion [M-H]⁻ | To be determined experimentally | The deprotonated molecular ion of this compound. |

| Product Ions | To be determined experimentally | Characteristic fragments of the precursor ion, used for confirmation and quantification. |

Specialized Extraction and Sample Preparation Techniques (e.g., Multi-layer Solid-Phase Extraction)

Effective sample preparation is crucial for removing interferences and concentrating the analyte of interest before chromatographic analysis. Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of phenolic compounds from various matrices, such as environmental water samples. nih.govepa.gov The choice of SPE sorbent depends on the properties of the analyte and the sample matrix. For phenolic compounds, reversed-phase sorbents like C18 or polymeric sorbents are commonly used. nih.gov

A more advanced approach is the use of Multi-layer Solid-Phase Extraction cartridges. These cartridges contain different layers of sorbent materials with varying retention mechanisms (e.g., reversed-phase, ion-exchange, and normal-phase). This combination allows for a more comprehensive and selective extraction of a wider range of analytes with different polarities from complex samples. nih.gov For a sample potentially containing this compound and other related compounds, a multi-layer SPE cartridge could offer superior cleanup compared to a single-sorbent cartridge by retaining both polar and non-polar interferences while allowing for the selective elution of the target analyte. The development of an SPE method involves optimizing the conditioning, loading, washing, and elution steps to achieve high recovery and purity of the analyte. nih.gov

Table 4: Conceptual Multi-layer SPE Protocol for this compound

| Step | Procedure | Rationale |

| Cartridge Type | Multi-layer (e.g., Hydrophilic-Lipophilic Balanced (HLB) and Ion-Exchange layers) | To retain a broad range of interferences with different polarities. nih.gov |

| Conditioning | Methanol followed by reagent water | To activate the sorbent and ensure proper interaction with the aqueous sample. |

| Loading | Pass the aqueous sample through the cartridge at a controlled flow rate. | The analyte and some matrix components are retained on the sorbent layers. |

| Washing | 1. Water to remove salts and highly polar interferences.2. A weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences. | To selectively remove interfering substances while the analyte remains bound to the sorbent. |

| Elution | A stronger organic solvent (e.g., acetonitrile or methanol) | To desorb the analyte from the sorbent for subsequent analysis. |

Research on Materials Science Applications and Industrial Utility of 5 Methoxy 2 Methylthio Phenol and Its Derivatives

Building Blocks for Complex Organic Molecules and Pharmaceutical Development

The strategic placement of functional groups on an aromatic ring is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures with specific biological activities. 5-Methoxy-2-(methylthio)phenol serves as a valuable scaffold in this regard, offering multiple reactive sites for further chemical modification. While specific examples of its direct use in the synthesis of commercial drugs are not extensively documented in publicly available research, its structural motifs are present in various pharmacologically active molecules.

The presence of the hydroxyl, methoxy (B1213986), and methylthio groups allows for a range of chemical transformations. The phenolic hydroxyl group can undergo etherification or esterification, while the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, further diversifying the potential derivatives. These transformations are crucial in the field of medicinal chemistry, where subtle changes to a molecule's structure can significantly impact its biological activity.

Research into related methoxy and methylthio-substituted phenols highlights the potential of this class of compounds in drug discovery. For instance, various methoxyphenol derivatives are known to be key intermediates in the synthesis of a wide array of pharmaceuticals. nih.govevonik.com The demethylation of methoxy phenols is a common strategy to yield corresponding m-aryloxy phenols, which are precursors to compounds with applications as herbicides and even potential therapeutics for metabolic disorders. nih.gov Similarly, the Mannich reaction, a fundamental transformation in organic chemistry, can be employed on phenols to synthesize β-amino ketones and esters, which are versatile building blocks for nitrogen-containing, biologically important compounds. arkat-usa.org A solvent-free Mannich synthesis of various methylpiperidinyl and methylphenylmorpholinyl phenols has been reported, showcasing an environmentally friendly approach to creating complex phenol (B47542) derivatives. arkat-usa.org

While direct research on the pharmaceutical applications of this compound is limited, its role as a chemical intermediate is noted by suppliers who categorize it under "Pharmaceutical Intermediates". bldpharm.com This suggests its use in the proprietary synthesis of more complex molecules within the pharmaceutical industry. The synthesis of derivatives from similar phenolic compounds for creating novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment further underscores the potential of this chemical family in pharmaceutical development. nih.gov

Table 1: Key Reactions and Potential Pharmaceutical Precursors from Phenolic Building Blocks

| Reaction Type | Starting Material Class | Potential Products | Therapeutic Area (Example) |

| Demethylation | Methoxy Phenols | m-Aryloxy Phenols | Herbicides, Metabolic Disorders |

| Mannich Reaction | Phenols, Formaldehyde, Amines | β-Amino Ketones/Esters | Nitrogen-containing bio-active compounds |

| Ullmann Coupling | Methoxy Phenols, Iodobenzene | Diaryl Ethers | Non-nucleoside reverse transcriptase inhibitors (HIV) |

This table is illustrative of the potential applications based on the reactivity of the phenolic scaffold.

Potential in Semiconductor Materials Research

The field of organic electronics is rapidly advancing, with a continuous search for new materials that can offer improved performance, processability, and cost-effectiveness over traditional inorganic semiconductors. Organic compounds with specific electronic properties, such as those containing sulfur atoms and electron-donating groups, are of particular interest. The structure of this compound, with its sulfur-containing methylthio group and electron-donating methoxy group, makes it a candidate for investigation in this area.

While direct research on the use of this compound in semiconductor devices is not widely reported, its classification as a building block for electronic materials by chemical suppliers points to its potential in this field. bldpharm.com The development of conductive polymers often involves the polymerization of aromatic monomers. Polythiophenes, for example, are a well-studied class of conductive polymers synthesized from thiophene (B33073) monomers. cmu.edu The presence of the methylthio group in this compound could, in principle, be leveraged to create novel thiophene-like structures or to functionalize existing conductive polymers.

Furthermore, organometallic complexes play a significant role in materials science, particularly at the interface between inorganic and organic materials in devices like organic light-emitting diodes (OLEDs). princeton.edu Phenols can be used to create surface metallic complexes on materials like indium tin oxide (ITO), modifying the electrode properties. princeton.edu The phenolic nature of this compound suggests its potential use in forming such organometallic surface layers, which could enhance the performance of organic electronic devices.

Applications in Advanced Materials and Polymer Science

The versatility of this compound extends to the realm of polymer science, where it is identified as a material building block. bldpharm.com The phenolic and thioether functionalities offer avenues for incorporation into various polymer structures, potentially imparting unique properties to the resulting materials.

Phenolic resins are a mature class of polymers known for their heat resistance, dimensional stability, and chemical resistance. The incorporation of sulfur-containing monomers can enhance properties such as thermal stability and refractive index. The structure of this compound makes it a potential co-monomer in the synthesis of specialty phenolic resins with tailored characteristics.

Moreover, the development of advanced polymers often relies on the synthesis of novel monomers that can be polymerized to create materials with specific functionalities. mdpi.com For example, 2-methoxy-4-vinylphenol, a related compound, has been explored as a biobased monomer precursor for thermoplastics and thermoset polymers. mdpi.com This highlights the potential for derivatives of this compound, if functionalized with a polymerizable group, to be used in the creation of new bio-based or specialty polymers.

The synthesis of conductive polymers is another area where this compound could find application. ekb.eg While polythiophenes are a prominent example, other conductive polymers can be synthesized from various aromatic monomers. cmu.edu The electronic nature of this compound could be harnessed to create novel conductive polymer architectures.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 5-Methoxy-2-(methylthio)phenol, and how can conflicting spectral data be resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify the methoxy (-OCH), methylthio (-SCH), and aromatic proton environments. Compare chemical shifts with structurally similar compounds (e.g., 5-Methoxy-2-nitrophenol ).

- Infrared (IR) Spectroscopy : Confirm the presence of phenolic O-H stretches (~3200 cm) and methoxy C-O vibrations (~1250 cm) .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns. For discrepancies, cross-reference with high-resolution mass spectrometry (HRMS) data from PubChem entries of analogous compounds .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Stepwise Functionalization : Start with 2-mercaptophenol derivatives. Introduce the methoxy group via alkylation using methyl iodide in the presence of a base (e.g., KCO) under anhydrous conditions .